Bis(4-chlorophenyl)(diisothiocyanato)stannane
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Overview
Description
Stannane, bis(4-chlorophenyl)diisothiocyanato- is an organotin compound with the molecular formula C14H8Cl2N2S2Sn. This compound is characterized by the presence of two 4-chlorophenyl groups and two isothiocyanato groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Stannane, bis(4-chlorophenyl)diisothiocyanato- typically involves the reaction of tin(IV) chloride with 4-chlorophenyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Stannane, bis(4-chlorophenyl)diisothiocyanato- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The isothiocyanato groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Stannane, bis(4-chlorophenyl)diisothiocyanato- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: It is used in the production of various materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of Stannane, bis(4-chlorophenyl)diisothiocyanato- involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, which disrupts microtubule formation and affects cell division. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Stannane, bis(4-chlorophenyl)diisothiocyanato- can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin dichloride: Used as a catalyst in the production of polyurethanes.
Tetramethyltin: Utilized in the semiconductor industry.
The uniqueness of Stannane, bis(4-chlorophenyl)diisothiocyanato- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
101159-84-6 |
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Molecular Formula |
C14H8Cl2N2S2Sn |
Molecular Weight |
458.0 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-diisothiocyanatostannane |
InChI |
InChI=1S/2C6H4Cl.2CNS.Sn/c2*7-6-4-2-1-3-5-6;2*2-1-3;/h2*2-5H;;;/q;;2*-1;+2 |
InChI Key |
AUAASGRFNYLIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(N=C=S)N=C=S |
Origin of Product |
United States |
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